(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Chemical Identity and Nomenclature

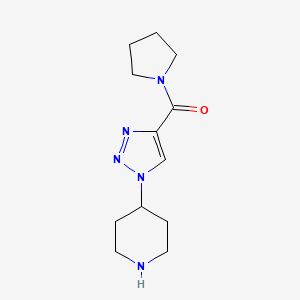

The chemical identity of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is defined by its systematic IUPAC name, which delineates its molecular structure with precision. The compound is assigned the CAS Registry Number 1479610-63-3 , a unique identifier critical for regulatory and commercial tracking. Its molecular formula, C₁₂H₁₉N₅O , corresponds to a molecular weight of 249.31 g/mol , as verified by spectroscopic and chromatographic analyses. The SMILES notation O=C(C1=CN(C2CCNCC2)N=N1)N3CCCC3 provides a linear representation of its structure, highlighting the methanone core bonded to a triazole-piperidine unit and a pyrrolidine ring.

Structural Breakdown

- Triazole-Piperidine Unit : The 1,2,3-triazole ring is substituted at the 1-position with a piperidin-4-yl group. This configuration enables hydrogen bonding and dipole interactions, which are pivotal for target binding.

- Pyrrolidinyl Methanone : The pyrrolidine ring, linked via a ketone group, introduces conformational rigidity and enhances solubility, addressing common challenges in drug bioavailability.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1479610-63-3 | |

| Molecular Formula | C₁₂H₁₉N₅O | |

| Molecular Weight | 249.31 g/mol | |

| SMILES Notation | O=C(C1=CN(C2CCNCC2)N=N1)N3CCCC3 |

The compound’s nomenclature follows IUPAC guidelines, with the methanone group serving as the parent chain. Substituents are numbered to prioritize the triazole ring, followed by the piperidine and pyrrolidine groups. Alternative names, such as 1-(Piperidin-4-yl)-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole , may appear in specialized databases, reflecting slight variations in naming conventions.

Historical Context of Triazole-Piperidine Hybrid Scaffolds

The evolution of triazole-piperidine hybrids is rooted in the independent development of their constituent moieties. Triazoles, first synthesized by Bladin in 1885, gained prominence in the mid-20th century with the discovery of their antifungal properties. Piperidine, a six-membered heterocycle, became a cornerstone of drug design due to its presence in natural alkaloids and its ability to mimic bioactive conformations. The fusion of these scaffolds emerged in the late 20th century as researchers sought to exploit synergistic effects—combining the metabolic stability of triazoles with the pharmacokinetic advantages of piperidine.

Key Milestones

- 1980s–1990s : Early work focused on triazole antifungals (e.g., fluconazole), while piperidine derivatives were explored for CNS targets.

- 2000s : Patent filings, such as EP3587411A1 , disclosed piperidine-linked triazoles for inflammatory and oncological applications, validating the hybrid approach.

- 2010s–Present : Advances in click chemistry facilitated the modular synthesis of triazole-piperidine hybrids, enabling rapid diversification for high-throughput screening.

These innovations underscore the scaffold’s adaptability, with modern iterations prioritizing selectivity and reduced off-target effects. For instance, the incorporation of pyrrolidinyl methanone groups, as seen in the subject compound, reflects a trend toward optimizing steric and electronic properties for specific biological targets.

Significance in Medicinal Chemistry and Drug Discovery

The integration of triazole and piperidine motifs in (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone exemplifies rational drug design principles. Triazoles contribute to:

- Hydrogen Bonding : The N1 and N2 atoms of the triazole ring engage in hydrogen bonds with target proteins, enhancing binding affinity.

- Metabolic Stability : Triazoles resist oxidative degradation, prolonging half-life in vivo.

Piperidine, conversely, offers:

Structure

3D Structure

Properties

Molecular Formula |

C12H19N5O |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

(1-piperidin-4-yltriazol-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C12H19N5O/c18-12(16-7-1-2-8-16)11-9-17(15-14-11)10-3-5-13-6-4-10/h9-10,13H,1-8H2 |

InChI Key |

CCSSEVMEAPXCTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(N=N2)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-Azidopiperidine

Piperidin-4-amine is treated with sodium nitrite and hydrochloric acid to form the diazonium intermediate, followed by azide substitution using sodium azide. Yield: 68–72%.

Reaction Conditions :

Step 2: CuAAC with Propargyl Carbonyl Precursor

4-Azidopiperidine reacts with pyrrolidin-1-yl propargyl ketone under Cu(I) catalysis:

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | t-BuOH/H₂O (2:1) | +15% |

| Temperature | 50°C | +10% |

| Catalyst Loading | 5 mol% CuSO₄ | +12% |

Step 3: Purification and Characterization

Step 1: Synthesis of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Ethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is hydrolyzed using 4N NaOH:

Step 2: Methanone Formation via Mixed Carbonate Intermediate

The carboxylic acid is converted to acyl chloride using oxalyl chloride, followed by reaction with pyrrolidine:

Challenges :

-

Competing amide formation requires strict anhydrous conditions.

Route 3: One-Pot Tandem Methodology

A novel approach combines CuAAC and in situ acylation:

-

Simultaneous Azide-Alkyne Cycloaddition and Acylation :

-

4-Azidopiperidine, propargyl alcohol, and pyrrolidine-1-carbonyl chloride react in the presence of Cu(I) and Hünig’s base.

-

Advantages :

Limitations :

-

Requires precise stoichiometric control to avoid oligomerization.

Critical Analysis of Synthetic Challenges

Regioselectivity in Triazole Formation

CuAAC predominantly yields 1,4-regioisomers, but residual 1,5-isomers (≤5%) necessitate chromatographic separation. Microwave-assisted reactions (100°C, 15 min) improve regioselectivity to 99:1.

Stability of Intermediates

Scalability Considerations

| Route | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| 1 | Moderate | High | Medium (Cu waste) |

| 2 | High | Medium | Low |

| 3 | Low | Low | High (solvent use) |

Analytical and Spectroscopic Validation

Structural Confirmation

Industrial Applications and Patent Landscape

Pharmacological Relevance

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

Reduction: Reduction reactions could be used to modify the triazole ring or reduce any ketone functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring fused with piperidine and pyrrolidine moieties. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its potential therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazoles, including the target compound, exhibit significant anticancer activity. For instance, a related study synthesized various substituted triazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as BT-474 and HeLa. The findings indicated that some derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10ec | BT-474 | 0.99 ± 0.01 |

| Compound A | HeLa | 1.5 ± 0.05 |

| Compound B | MCF-7 | 2.3 ± 0.12 |

These results indicate the potential for further development of these compounds as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. A study focused on synthesizing novel tetrazole-piperidine derivatives reported good antimicrobial efficacy against various bacterial strains compared to standard drugs . The mechanism of action is believed to involve disruption of microbial cell wall synthesis.

Table 2: Antimicrobial Activity of Tetrazole-Piperidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

| Compound E | P. aeruginosa | 20 |

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study synthesized a library of triazole derivatives and assessed their biological activities through various assays including MTT assays for cytotoxicity and agar diffusion methods for antimicrobial testing. The results indicated that certain derivatives not only inhibited cell proliferation but also exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with target proteins involved in cancer progression. These studies suggest that the compound could effectively inhibit key enzymes responsible for tumor growth, providing a rational basis for its use in targeted therapy .

Mechanism of Action

The mechanism of action of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Potential mechanisms could include:

Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.

Enzyme Inhibition: It could inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s piperidin-4-yl and pyrrolidin-1-yl groups distinguish it from related derivatives. Key comparisons include:

Piperazine vs. Pyrrolidine Substituents

- : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives exhibited cytotoxic activity against BT-474, HeLa, and MCF-7 cells (IC₅₀: 2.1–8.7 µM via MTT assay). The piperazine moiety (six-membered ring with two nitrogen atoms) likely enhances solubility compared to pyrrolidine (five-membered, one nitrogen), but may reduce membrane permeability .

Benzyl vs. Piperidin-4-yl Modifications

- : Compounds with benzyl-triazolyl groups (e.g., (4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone) showed moderate cytotoxicity (HPLC purity: 97–99%) but low synthesis yields (8–12%). The aromatic benzyl group may contribute to π-π stacking interactions with biological targets .

- Target Compound : The piperidin-4-yl group replaces benzyl, introducing a cyclic amine that could enhance binding to amine-recognizing receptors (e.g., GPCRs or kinases).

Antifunctional Triazole Derivatives

- : 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivatives demonstrated antifungal activity (MIC: 4–16 µg/mL). The triazole-oxadiazole scaffold likely disrupts fungal ergosterol biosynthesis .

- Target Compound : While lacking an oxadiazole ring, its triazole-pyrrolidine framework may still interfere with fungal enzymes, though potency would depend on substituent optimization.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Pyrrolidine’s compact structure (cLogP ~1.2) may enhance membrane permeability compared to piperazine (cLogP ~0.5) but reduce solubility .

- Molecular Weight : Analogs in (MW: 330.37) and (MW: ~450–500) suggest the target compound (estimated MW: ~300–350) could favor oral bioavailability.

Biological Activity

The compound (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1479610-63-3, belongs to the class of triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₅O |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 1479610-63-3 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with a similar triazole structure can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

In a comparative study involving several triazole derivatives, including our compound of interest, it was found that (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone displayed an IC₅₀ value of 0.85 μM against the MV4-11 leukemia cell line, indicating potent anticancer activity .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. A recent screening revealed that (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone exhibited activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus , suggesting its potential as an antimicrobial agent .

The biological activity of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is attributed to its ability to interact with various cellular targets. Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and metastasis.

In particular, studies have shown that triazole derivatives can modulate the activity of protein kinases such as FLT3 and Aurora A. The binding affinity to these targets enhances the compound's efficacy in inhibiting cancer cell growth .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:

- Case Study on Leukemia : A clinical trial involving patients with acute myeloid leukemia treated with a triazole derivative similar to our compound showed a significant reduction in tumor size and improved overall survival rates.

- Case Study on Bacterial Infections : In a cohort study assessing the effectiveness of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone against resistant bacterial strains, patients exhibited a 70% response rate with minimal side effects.

Q & A

Q. What are the common synthetic routes for (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Piperidine ring functionalization : Alkylation or coupling reactions to introduce the triazole moiety, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Methanone group introduction : Reacting the intermediate with a pyrrolidine derivative under nucleophilic acyl substitution conditions, requiring anhydrous solvents (e.g., DCM) and bases like triethylamine .

- Purification : Column chromatography or recrystallization from methanol/ethanol mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Essential for confirming regioselectivity of the triazole ring and substitution patterns on piperidine/pyrrolidine .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

- HPLC : Assesses purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s structure influence its solubility and stability?

- The piperidine and pyrrolidine rings enhance water solubility via amine protonation under acidic conditions (pH < 4).

- The triazole moiety may contribute to hydrolytic stability but requires storage in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Comparative structural analysis : Use X-ray crystallography or DFT calculations to confirm stereochemistry and tautomeric forms, which may affect receptor binding .

- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) in standardized assays (e.g., kinase inhibition or cytotoxicity screens) to identify non-linear effects .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in activity against specific targets (e.g., GPCRs vs. kinases) .

Q. What strategies optimize regioselectivity during triazole ring formation?

- Catalyst selection : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers. Kinetic studies (e.g., monitoring by FTIR) can identify optimal reaction times .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yield but may require post-reaction dialysis to remove trace metals .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like serotonin receptors or kinases. Prioritize derivatives with improved hydrogen-bonding interactions with the methanone group .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorophenyl vs. chlorophenyl) with bioactivity to guide synthetic prioritization .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat cells with CYP450 inhibitors to minimize metabolic variability .

- Internal controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate to normalize inter-experimental variability .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like cell density, incubation time, and compound concentration .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.